5-(4-Ethenylphenyl)pentanoic acid
Description
5-(4-Ethenylphenyl)pentanoic acid is a synthetic carboxylic acid derivative characterized by a pentanoic acid backbone substituted at the fifth carbon with a 4-ethenylphenyl group. These analogs often exhibit bioactivity modulated by substituents on the phenyl ring or modifications to the pentanoic acid chain .
Properties
IUPAC Name |
5-(4-ethenylphenyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-2-11-7-9-12(10-8-11)5-3-4-6-13(14)15/h2,7-10H,1,3-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUYUPYDGZTBIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622038 | |
| Record name | 5-(4-Ethenylphenyl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121739-61-5 | |
| Record name | 5-(4-Ethenylphenyl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethenylphenyl)pentanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethenylbenzene and pentanoic acid derivatives.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethenylphenyl)pentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Alcohols, aldehydes
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
5-(4-Ethenylphenyl)pentanoic acid has diverse applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic properties and drug development.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 5-(4-Ethenylphenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The ethenyl group can participate in various chemical reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can influence the compound’s biological activity and therapeutic potential .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Bioactivity
- 5-(4-Methoxyphenyl)pentanoic Acid (CAS 7508-04-5) Structure: A methoxy group replaces the ethenyl group at the para position. Properties: Higher lipophilicity compared to hydroxyl or ethenyl substituents, influencing membrane permeability . Applications: Precursor in synthetic routes for bioactive molecules (e.g., α7 nAChR agonists) .
- 5-(4-Hydroxyphenyl)pentanoic Acid (CAS 4654-08-4) Structure: Para-hydroxyl substitution enhances hydrogen-bonding capacity.
- Loxiglumide (CR 1505) Structure: 5-(N-3-Methoxypropyl-pentylamino)-5-oxo-pentanoic acid. Bioactivity: Cholecystokinin antagonist with ED50 values of 9–80 µmol/kg in pancreatitis models. The 5-oxo and alkylamino groups are critical for receptor binding .
Pharmacological Analogues
- 5-Amino-4-(4-Chlorophenyl)pentanoic Acid (Compound 10) Structure: Chlorophenyl substitution with an amino group at position 4. Bioactivity: Inactive at GABAA/B receptors but showed atypical inhibition (94%) of ileum contractions, suggesting a non-GABAergic mechanism .
- SEN15924 (WAY-361789) Structure: 5-(4-Acetyl[1,4]diazepan-1-yl)pentanoic acid linked to a pyrazolyl group. Bioactivity: Full α7 nAChR agonist (EC50 < 1 µM) with cognitive-enhancing effects in rodent models. The acetyl-diazepane moiety improves selectivity over α3 nAChR .
Data Table: Key Comparative Properties
Research Findings and Mechanistic Insights
- Substituent Position and Bioactivity : Para-substitutions (e.g., ethenyl, methoxy) on the phenyl ring enhance target engagement by optimizing steric and electronic interactions. For example, SEN15924’s acetyl-diazepane group improves α7 nAChR selectivity .
- Carboxylic Acid Functionality : Critical for hydrogen bonding in receptor binding (e.g., GABAB receptor interaction in baclofen analogs) .
- Synthetic Challenges: Cyclization attempts of 5-(p-methoxyphenyl)pentanoic acid failed, suggesting rigidity or steric hindrance from substituents may limit ring formation .
Biological Activity
5-(4-Ethenylphenyl)pentanoic acid, also known by its CAS number 121739-61-5, is a compound of interest in various biological studies due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a pentanoic acid backbone with an ethenylphenyl substituent. This structure positions it within the class of diarylpentanoids, which are known for diverse biological activities.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. Studies on diarylpentanoids have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the ethenyl group may enhance the interaction with microbial membranes, leading to increased permeability and cell death.
Antioxidant Activity
Diarylpentanoids are noted for their antioxidant capabilities, which can protect cells from oxidative stress. The structural features of this compound may contribute to its ability to scavenge free radicals, thus preventing cellular damage .
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are supported by studies indicating that diarylpentanoids can modulate inflammatory pathways. They may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 . This suggests a possible application in treating inflammatory diseases.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammation and microbial metabolism.
- Membrane Interaction : The hydrophobic nature of the ethenyl group may facilitate interactions with lipid membranes, disrupting microbial integrity.
- Free Radical Scavenging : The compound's structure allows it to donate electrons and neutralize free radicals, thereby reducing oxidative stress.
Structure-Activity Relationship (SAR)
A comprehensive review of diarylpentanoids highlighted the importance of specific structural elements in determining biological activity. For instance, modifications at the para-position of the phenyl ring have been linked to enhanced antimicrobial properties .
| Structural Feature | Activity Impact |
|---|---|
| Ethenyl Group | Increases membrane permeability |
| Long-chain Aliphatic Tail | Enhances solubility and bioavailability |
| Substituents on Phenol Ring | Modulates enzyme inhibition |
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of diarylpentanoids found that those with longer aliphatic chains exhibited superior activity against E. coli compared to their shorter counterparts. This supports the hypothesis that hydrophobic interactions play a crucial role in antimicrobial efficacy .
- Anti-inflammatory Potential : In vitro studies demonstrated that compounds structurally related to this compound significantly reduced TNF-alpha levels in macrophages stimulated with LPS, indicating strong anti-inflammatory potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
